molecular formula C18H21N5O B2447944 2-{4-[2-(1H-imidazol-1-yl)ethyl]piperazine-1-carbonyl}-1H-indole CAS No. 123215-99-6

2-{4-[2-(1H-imidazol-1-yl)ethyl]piperazine-1-carbonyl}-1H-indole

Cat. No.: B2447944
CAS No.: 123215-99-6
M. Wt: 323.4
InChI Key: DNCJSBQFANUJGE-UHFFFAOYSA-N
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Description

2-{4-[2-(1H-imidazol-1-yl)ethyl]piperazine-1-carbonyl}-1H-indole is a complex organic compound that features both an imidazole and an indole moiety. These structures are known for their significant roles in various biological and chemical processes. The imidazole ring is a five-membered heterocycle containing two nitrogen atoms, while the indole ring is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This compound’s unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific fields.

Scientific Research Applications

2-{4-[2-(1H-imidazol-1-yl)ethyl]piperazine-1-carbonyl}-1H-indole has a wide range of scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.

    Medicine: Due to its potential biological activity, it is investigated for its therapeutic potential in treating diseases such as cancer, infections, and neurological disorders.

    Industry: The compound can be used in developing new materials and catalysts for industrial processes.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. For example, some imidazole-containing compounds are known to have various biological activities, which could potentially lead to side effects or toxicities . Therefore, appropriate safety precautions should be taken when handling this compound .

Future Directions

The future directions for research on this compound could include further exploration of its potential uses, particularly in the field of medicine. Given the wide range of activities associated with imidazole-containing compounds, there could be potential for the development of new drugs . Additionally, further studies could be conducted to better understand the compound’s properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[2-(1H-imidazol-1-yl)ethyl]piperazine-1-carbonyl}-1H-indole typically involves multiple steps, starting with the preparation of the imidazole and indole precursors. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions, which can include nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization . The indole moiety can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing these synthetic routes for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of robust purification methods to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

2-{4-[2-(1H-imidazol-1-yl)ethyl]piperazine-1-carbonyl}-1H-indole can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: The compound can be reduced under hydrogenation conditions to yield reduced forms of the imidazole and indole rings.

    Substitution: Both the imidazole and indole rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like palladium on carbon for hydrogenation, and various electrophiles and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole or indole rings.

Comparison with Similar Compounds

Similar Compounds

    Clemizole: An antihistaminic agent containing an imidazole ring.

    Omeprazole: An antiulcer drug with an imidazole ring.

    Indomethacin: An anti-inflammatory drug with an indole ring.

Uniqueness

2-{4-[2-(1H-imidazol-1-yl)ethyl]piperazine-1-carbonyl}-1H-indole is unique due to the combination of both imidazole and indole moieties in its structure. This dual presence allows it to participate in a broader range of chemical reactions and interact with a wider variety of biological targets compared to compounds containing only one of these rings.

Properties

IUPAC Name

[4-(2-imidazol-1-ylethyl)piperazin-1-yl]-(1H-indol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O/c24-18(17-13-15-3-1-2-4-16(15)20-17)23-11-9-21(10-12-23)7-8-22-6-5-19-14-22/h1-6,13-14,20H,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNCJSBQFANUJGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C=CN=C2)C(=O)C3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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